4-Amino-3-(methoxycarbonyl)benzoic acid
CAS No.: 41684-07-5
Cat. No.: VC2048420
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41684-07-5 |
---|---|
Molecular Formula | C9H9NO4 |
Molecular Weight | 195.17 g/mol |
IUPAC Name | 4-amino-3-methoxycarbonylbenzoic acid |
Standard InChI | InChI=1S/C9H9NO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) |
Standard InChI Key | XEOVONVMDYDZRL-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CC(=C1)C(=O)O)N |
Canonical SMILES | COC(=O)C1=C(C=CC(=C1)C(=O)O)N |
Introduction
Chemical Structure and Properties
4-Amino-3-(methoxycarbonyl)benzoic acid (CAS Number: 41684-07-5) is characterized by its specific arrangement of functional groups on a benzoic acid scaffold. The compound consists of an amino group at the 4-position and a methoxycarbonyl group at the 3-position of the benzoic acid core . This structural arrangement provides unique reactivity patterns that make it valuable in synthetic organic chemistry.
Chemical Identifiers and Basic Information
The compound can be identified through various chemical identifiers as listed in the following table:
Property | Value |
---|---|
IUPAC Name | 4-amino-3-methoxycarbonylbenzoic acid |
CAS Number | 41684-07-5 |
Molecular Formula | C₉H₉NO₄ |
Molecular Weight | 195.17 g/mol |
InChI | InChI=1S/C9H9NO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) |
InChIKey | XEOVONVMDYDZRL-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=CC(=C1)C(=O)O)N |
The molecular structure of 4-Amino-3-(methoxycarbonyl)benzoic acid contains four key functional groups: a carboxylic acid group (-COOH), an ester group (-COOCH₃), an amino group (-NH₂), and an aromatic ring system . These functional groups contribute to the compound's chemical reactivity and versatility in various reactions.
Physical and Chemical Properties
The physical and chemical properties of 4-Amino-3-(methoxycarbonyl)benzoic acid are essential for understanding its behavior in different reaction conditions and applications. These properties are summarized in the following table:
Property | Value |
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Physical State | Solid |
Density | 1.4±0.1 g/cm³ |
Boiling Point | 392.9±32.0 °C at 760 mmHg |
Flash Point | 191.4±25.1 °C |
Solubility | Soluble in polar organic solvents such as DMSO and methanol; limited solubility in water |
Appearance | Light yellow solid |
The presence of both polar and non-polar groups in the molecule affects its solubility profile, making it more soluble in polar organic solvents than in non-polar solvents or water . The carboxylic acid group can undergo acid-base reactions, allowing for salt formation under appropriate conditions.
Synthesis Methods
Several approaches can be employed for the synthesis of 4-Amino-3-(methoxycarbonyl)benzoic acid, with variations in starting materials, reaction conditions, and purification techniques.
Conventional Synthetic Approach
The most common synthetic route to 4-Amino-3-(methoxycarbonyl)benzoic acid typically involves functional group transformations on a suitable benzoic acid derivative. The synthesis often starts with appropriate precursors that already contain the required substitution pattern or can be easily modified to introduce the desired functional groups .
Selective Functionalization of Aminobenzoic Acid Derivatives
Another approach involves the selective functionalization of 4-aminobenzoic acid or its derivatives. This method typically requires protective group strategies to control the regioselectivity of the reactions and to avoid unwanted side reactions at the amino group .
Chemical Reactivity
The reactivity of 4-Amino-3-(methoxycarbonyl)benzoic acid is governed by the presence of its multiple functional groups, each capable of participating in distinct chemical transformations.
Reactions of the Amino Group
The amino group at the 4-position can undergo typical reactions of aromatic amines:
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Diazotization: Reaction with nitrous acid to form diazonium salts, which can be further transformed through various reactions including Sandmeyer reactions and azo coupling.
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
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Reductive amination: Reaction with aldehydes or ketones under reducing conditions.
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality allows for several transformations:
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Esterification: Formation of various esters through reaction with alcohols.
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Amidation: Formation of amides through reaction with amines.
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Reduction: Conversion to alcohols or aldehydes using appropriate reducing agents.
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Salt formation: Reaction with bases to form carboxylate salts.
Reactions of the Methoxycarbonyl Group
The methoxycarbonyl group (methyl ester) can undergo:
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Hydrolysis: Conversion to the carboxylic acid under acidic or basic conditions.
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Transesterification: Exchange of the methyl group with other alcohols.
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Amidation: Direct reaction with amines to form amides.
The presence of multiple reactive sites makes 4-Amino-3-(methoxycarbonyl)benzoic acid a versatile building block in organic synthesis, allowing for selective transformations to generate a diverse range of derivatives .
Applications in Organic Synthesis
4-Amino-3-(methoxycarbonyl)benzoic acid serves as a valuable intermediate in organic synthesis due to its multifunctional nature and potential for further transformations.
Building Block for Complex Molecules
The compound functions as an important building block for the synthesis of more complex molecules. Its structural features allow for selective modifications at different functional groups, making it possible to introduce additional substituents or to transform existing groups in a controlled manner .
Intermediate in Heterocyclic Chemistry
The compound can be utilized in the synthesis of various heterocyclic systems, particularly those containing nitrogen. The amino and carboxylic acid groups can participate in cyclization reactions to form different heterocyclic scaffolds, which are prevalent in many natural products and pharmaceutically active compounds .
Cross-Coupling Reactions
Applications in Pharmaceutical Research
The pharmaceutical industry has found significant applications for 4-Amino-3-(methoxycarbonyl)benzoic acid in drug discovery and development processes.
Medicinal Chemistry
In medicinal chemistry, 4-Amino-3-(methoxycarbonyl)benzoic acid serves as a scaffold for the design and synthesis of novel bioactive compounds. The presence of multiple functional groups allows for various modifications to optimize properties such as potency, selectivity, and pharmacokinetics .
Structure-Activity Relationship Studies
The compound provides a valuable template for structure-activity relationship (SAR) studies, where systematic modifications of the molecule can help establish correlations between structural features and biological activity .
Prodrug Development
The methoxycarbonyl and carboxylic acid groups in 4-Amino-3-(methoxycarbonyl)benzoic acid make it suitable for prodrug development strategies, where these groups can be utilized to improve various drug-like properties, such as solubility, stability, and bioavailability .
Applications in Other Fields
Beyond organic synthesis and pharmaceutical research, 4-Amino-3-(methoxycarbonyl)benzoic acid finds applications in various other fields.
Material Science
In material science, 4-Amino-3-(methoxycarbonyl)benzoic acid can be incorporated into polymeric structures to introduce specific functional properties. The carboxylic acid and amino groups can participate in polymerization reactions or post-polymerization modifications .
Agrochemicals
The compound serves as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. Its structural features can be exploited to develop compounds with specific modes of action against various agricultural pests and diseases .
Dye Chemistry
The amino group in 4-Amino-3-(methoxycarbonyl)benzoic acid makes it suitable for applications in dye chemistry, particularly in the synthesis of azo dyes, where the amino group can participate in diazotization and coupling reactions .
Current Research and Future Prospects
Research on 4-Amino-3-(methoxycarbonyl)benzoic acid continues to expand, with new applications and improved synthetic methodologies being developed.
Green Chemistry Approaches
Current research focuses on developing greener approaches to the synthesis of 4-Amino-3-(methoxycarbonyl)benzoic acid, including the use of environmentally friendly reagents, catalysts, and reaction conditions. These approaches aim to reduce waste generation and energy consumption in the production process .
Novel Derivatives and Applications
Ongoing research explores the development of novel derivatives of 4-Amino-3-(methoxycarbonyl)benzoic acid with enhanced properties for specific applications. These derivatives may exhibit improved biological activity, physical properties, or functional characteristics compared to the parent compound .
Combinatorial Chemistry
The multifunctional nature of 4-Amino-3-(methoxycarbonyl)benzoic acid makes it an ideal candidate for combinatorial chemistry approaches, where libraries of derivatives can be synthesized for high-throughput screening in drug discovery and other applications .
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